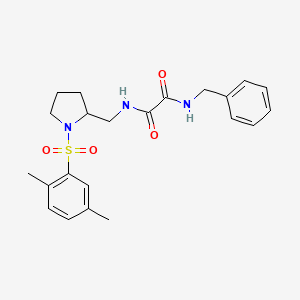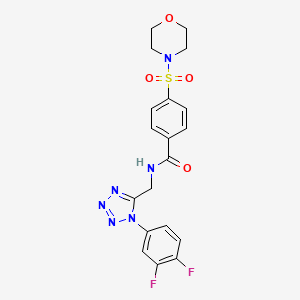
3-Cyclobutyl-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C9H16O2 . It is used for research or manufacturing purposes. The compound is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of similar compounds involves various methods such as the oxidation of primary alcohols , the hydrolysis of nitriles , and the carboxylation of Grignard reagents . A specific synthesis method for this compound is not available in the current resources.Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact 3D structure is not available in the current resources.Applications De Recherche Scientifique
Synthetic Routes and Precursors
- A synthetic route to chrysanthemic acid and hemicaronic aldehyde involves "3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid," demonstrating the use of cyclobutyl derivatives as precursors for potent natural and unnatural pyrethrinoic insecticides (Vos & Krief, 1979).
Reaction Mechanisms and Catalysis
- Studies on the substituent effects on rates and stereoselectivities of conrotatory electrocyclic reactions of cyclobutenes extend our understanding of how different substituents influence reaction mechanisms and outcomes, highlighting the versatility of cyclobutyl compounds in synthetic chemistry (Niwayama et al., 1996).
Environmental Monitoring
- A method for monitoring pyrethroid metabolites in human urine involves the analysis of compounds related to "3-Cyclobutyl-2,2-dimethylpropanoic acid," contributing to environmental health and safety research (Arrebola et al., 1999).
Synthetic Applications
- Cyclopropenecarboxylic acid derivatives have been explored for their synthetic utility, showcasing the transformative potential of cyclobutyl-related compounds in creating diverse molecular architectures (Schmitz et al., 1985).
Enantioselective Syntheses
- Highly enantioselective cyclopropanation reactions catalyzed by complexes containing cyclobutyl derivatives illustrate the importance of such compounds in achieving precise stereocontrol in organic synthesis (Ikeno et al., 2001).
Propriétés
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,8(10)11)6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVRKDEBVFQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B2971702.png)
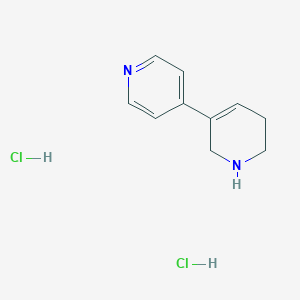
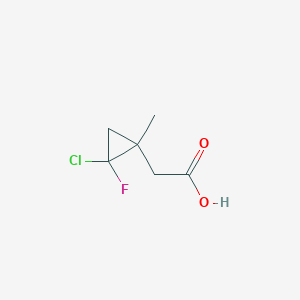
![5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2971705.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)
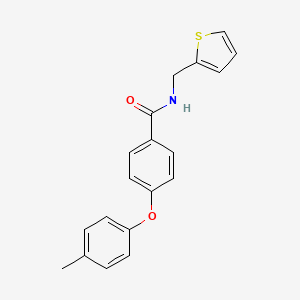


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2971710.png)
